molecular formula C16H17N3O5 B5433038 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B5433038
M. Wt: 331.32 g/mol
InChI Key: HLHWFRAOSSKVMM-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring and a trimethoxybenzoate moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE typically involves the condensation of 4-aminopyridine with 3,4,5-trimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for further investigation in drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of novel polymers or coatings .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE stands out due to its trimethoxybenzoate moiety, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-21-12-8-11(9-13(22-2)14(12)23-3)16(20)24-19-15(17)10-4-6-18-7-5-10/h4-9H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWFRAOSSKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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